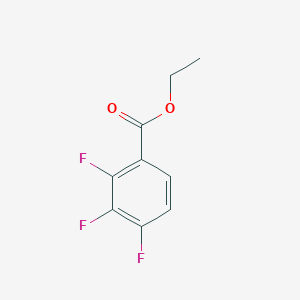

Ethyl 2,3,4-trifluorobenzoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2,3,4-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLANUBGYWOMWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014906 | |

| Record name | Ethyl 2,3,4-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351354-50-2 | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,3,4-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Fluorinated Aromatic Compounds in Advanced Chemical Research

The introduction of fluorine into aromatic rings profoundly alters their electronic and steric characteristics, leading to significant changes in reactivity, stability, and physical properties. numberanalytics.com Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can decrease its reactivity towards electrophilic substitution while making it more susceptible to nucleophilic attack. numberanalytics.com This modification of chemical behavior, coupled with the increased metabolic stability often conferred by the strong carbon-fluorine bond, has made fluorinated aromatics indispensable in various scientific fields. numberanalytics.comchimia.ch

In medicinal chemistry, for instance, the presence of fluorine can enhance a drug's efficacy, metabolic stability, and bioavailability. chimia.chnumberanalytics.com Notable examples include antibiotics like the fluoroquinolones and anticancer agents such as 5-fluorouracil. numberanalytics.com The agrochemical industry also heavily relies on fluorinated aromatics for the development of potent herbicides and pesticides. numberanalytics.comresearchgate.net Furthermore, in materials science, these compounds are crucial for creating advanced materials, including high-performance polymers like polytetrafluoroethylene (PTFE) and materials for organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.com The unique properties imparted by fluorine justify the often higher production costs associated with these compounds. researchgate.net

An Overview of Ethyl 2,3,4 Trifluorobenzoate in the Context of Multifluorinated Arenes

Established Precursor Synthesis for Trifluorobenzoate Moieties

Synthesis of 2,3,4-Trifluorobenzoic Acid

2,3,4-Trifluorobenzoic acid serves as the foundational building block for the target ester. It is a white to off-white crystalline solid. ontosight.aichemicalbook.com Synthesis of this key intermediate can be achieved through various routes. One common method involves the direct fluorination of benzoic acid derivatives. ontosight.ai Another approach is the reaction of fluorinated benzyl (B1604629) halides with carbon dioxide in the presence of a metal catalyst. ontosight.ai

A notable process for producing substituted 2,4,5-trifluorobenzoic acids involves the decarboxylation of the corresponding trifluorophthalic acid. google.com Specifically, 3,4,6-trifluorophthalic acid can be decarboxylated to 2,4,5-trifluorobenzoic acid by heating it in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) or dimethyl acetamide, without the need for a catalyst. google.com Furthermore, processes have been developed for producing 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid via direct halogenation of 2,3,4-trifluorobenzoic acid. google.com

The physical and chemical properties of 2,3,4-Trifluorobenzoic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₃F₃O₂ |

| Molecular Weight | 176.09 g/mol chemicalbook.comnih.gov |

| Melting Point | 140-145°C ontosight.ai |

| Appearance | Colorless to white crystalline solid ontosight.ai |

| Solubility | Moderately soluble in ethanol, methanol, and dichloromethane; less soluble in water. ontosight.ai |

Preparation of Key Fluorinated Esterification Reagents (e.g., Ethyl Trifluoroacetate)

Ethyl trifluoroacetate (B77799) is a significant reagent in organic synthesis, particularly for introducing the trifluoroacetyl group. wikipedia.org It is a colorless liquid with a boiling point of approximately 60-62°C. wikipedia.orgprepchem.com

Several methods exist for its preparation:

Reaction of trifluoroacetic acid with ethanol: This is a traditional method, often catalyzed by concentrated sulfuric acid. guidechem.com However, this method can result in low yields and produce significant acidic wastewater. guidechem.com Variations of this method aim to improve efficiency by using a solvent with a higher boiling point than trifluoroacetic acid and a specific gravity less than 1, which does not form an azeotrope with the product. google.comprepchem.com

Reaction of sodium trifluoroacetate with ethanol and sulfuric acid: Anhydrous sodium trifluoroacetate can be treated with a cold mixture of absolute ethanol and concentrated sulfuric acid. The resulting ethyl trifluoroacetate is then distilled off. prepchem.com

From 2,4,6-tris(trifluoromethyl)-1,3,5-triazine: This compound can be reacted with ethanol in the presence of hydrochloric acid to produce ethyl trifluoroacetate. wikipedia.org

Using trifluoroacetyl fluoride (B91410): A more modern and environmentally friendly approach involves reacting trifluoroacetyl fluoride gas with a mixture of ethanol and an amine like pyridine (B92270) at low temperatures. guidechem.com

Esterification Protocols for the Generation of this compound

The final step in the synthesis of this compound is the esterification reaction, which joins the 2,3,4-trifluorobenzoic acid with ethanol. Various protocols have been developed to achieve this transformation efficiently.

Acid-Catalyzed Esterification Methods

The Fischer-Speier esterification is a classic and widely used method for producing esters. organic-chemistry.org This reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or a Lewis acid. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product side, either the water formed during the reaction is removed (e.g., by azeotropic distillation or using molecular sieves), or an excess of one of the reactants is used. organic-chemistry.org

For fluorinated benzoic acids, microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative to conventional heating. usm.myresearchgate.netacademicpublishers.org Using a sealed-vessel microwave allows for heating solvents above their boiling points, which can significantly accelerate reaction rates. usm.my For the esterification of 4-fluoro-3-nitrobenzoic acid, an optimized microwave method involved adding catalytic amounts of sulfuric acid at specific intervals to overcome the equilibrium limitations, resulting in good yields. usm.myresearchgate.net Heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, have also been successfully employed for the methyl esterification of various fluorinated aromatic carboxylic acids, offering a reduction in reaction time compared to traditional methods. rsc.org

Base-Mediated Condensation Approaches

Base-mediated methods provide an alternative to acid catalysis, often proceeding under milder conditions.

The Steglich esterification is a notable example, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is typically performed at room temperature in aprotic solvents and is particularly useful for synthesizing esters from sterically hindered or acid-sensitive substrates. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a reactive O-acylisourea intermediate from the carboxylic acid and DCC, which is then attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl-transfer catalyst, accelerating the reaction and suppressing the formation of an N-acylurea byproduct. wikipedia.org This method has been successfully used for the synthesis of esters from various carboxylic acids, including those with fluorinated moieties. nih.gov

The Mitsunobu reaction offers another powerful tool for esterification, particularly when stereochemical inversion of a secondary alcohol is desired. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com This reaction employs a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The alcohol is activated by the phosphine to form a good leaving group, which is then displaced by a nucleophile, such as a carboxylate, in an Sₙ2 fashion. wikipedia.org The reaction is known for its high stereoselectivity. nih.gov Fluorinated compounds can be utilized in Mitsunobu reactions, for instance, in the reaction of alcohols with highly fluorinated benzoic acids. acs.org

Emerging Synthetic Methodologies for Fluorinated Aromatic Esters

The field of organic synthesis is continually evolving, with new methods being developed to improve efficiency, selectivity, and environmental friendliness. For the synthesis of fluorinated aromatic esters, several emerging strategies show promise.

One area of development is the use of novel catalysts and reagents. For example, diethylaminosulfur trifluoride (DAST) has been employed for the synthesis of amides from carboxylic acids and amines under mild, base-free conditions. acs.orgacs.org This suggests potential for similar reagents to be adapted for esterification reactions.

Photocatalysis represents another burgeoning field. Visible-light-mediated reactions offer a green and efficient way to activate molecules. nih.govacs.org For instance, a method for the hydrofluoroalkylation of alkenes with trifluoroacetic esters has been developed using a photocatalytically generated diamino-substituted alkyl radical. nih.govacs.org This type of C-F bond activation chemistry could potentially be harnessed for novel esterification strategies.

Furthermore, advancements in transition metal-catalyzed cross-coupling reactions are providing new avenues for constructing complex fluorinated molecules. nih.gov While not a direct esterification method, these techniques can be used to synthesize fluorinated precursors that can then be converted to the desired esters. For example, Pd-catalyzed Suzuki-Miyaura cross-coupling of α-fluorinated benzylic triflones with arylboronic acids has been used to create α-fluorinated diarylmethanes. nih.gov

Finally, the development of new fluorinating agents and a deeper understanding of their reactivity continue to expand the toolbox for synthetic chemists. youtube.com These advancements will undoubtedly lead to more efficient and versatile methods for the synthesis of this compound and other valuable fluorinated aromatic esters.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For the synthesis of this compound, these methods are pivotal for attaching the ethyl ester group to a pre-fluorinated aromatic ring.

A prevalent method is the palladium-catalyzed carbonylation of a halo-substituted trifluorobenzene. For example, reacting 1-bromo-2,3,4-trifluorobenzene (B61163) with carbon monoxide and ethanol using a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base, can yield this compound. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by the insertion of carbon monoxide and subsequent reductive elimination to form the desired ester and regenerate the catalyst. The selection of appropriate ligands for the palladium catalyst is critical to maximize the reaction's efficiency and minimize unwanted side reactions.

C-H Functionalization Strategies with Fluorine Sources

Direct C-H functionalization offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized starting materials. rsc.org

While the direct, regioselective C-H trifluorination of an aromatic ring to produce the 2,3,4-substitution pattern in a single step is a formidable challenge, a stepwise approach using sequential C-H fluorination reactions is a more viable strategy. The development of new synthetic methods using transition-metal-free processes is also an active area of research. rsc.org The use of directing groups can aid in achieving the desired regioselectivity. For instance, a substituent on the benzene ring can guide an electrophilic or nucleophilic fluorinating agent to a specific C-H bond.

Recent progress has centered on employing transition metals like rhodium and palladium to catalyze regioselective C-H functionalization. nih.govsnnu.edu.cn These catalysts can coordinate with a directing group on the substrate, positioning the fluorinating agent for a targeted reaction. Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) are commonly used in these transformations. researchgate.net

Optimization Parameters for Synthetic Yield and Purity

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters to maximize both the yield and purity of the final product.

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical factor that can significantly impact the rate, yield, and selectivity of chemical reactions. In transition metal-catalyzed syntheses of this compound, the solvent's polarity, coordinating ability, and boiling point are key considerations.

For palladium-catalyzed carbonylation reactions, polar aprotic solvents such as dimethylformamide (DMF) are often employed to dissolve polar intermediates. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) has also been shown to have a beneficial effect on the reactivity and selectivity of certain C-H activation reactions. rsc.org

Table 1: Properties of Common Solvents in Fluorination Reactions

Temperature and Pressure Control

Pressure is another crucial variable, particularly in carbonylation reactions. These reactions are typically conducted under a positive pressure of carbon monoxide. Increasing the CO pressure can enhance the rate of carbonylation and suppress undesirable side reactions. The optimal pressure is dependent on the specific catalyst and reaction conditions. High-pressure synthesis setups can achieve pressures up to 19 GPa and temperatures up to 2200°C. mpg.de

Table 2: Influence of Temperature and Pressure on Synthesis

Catalyst Selection and Loading

The choice of catalyst is of utmost importance for the success of transition metal-catalyzed reactions. Palladium-based catalysts are frequently used for synthesizing this compound. The specific palladium precursor and the accompanying ligand can significantly influence the reaction's outcome.

Ligands play a vital role in stabilizing the metal center, modulating its reactivity, and controlling the regioselectivity of the reaction. For carbonylation reactions, phosphine ligands are often employed. The ideal ligand is contingent on the specific substrate and reaction conditions.

Catalyst loading, the amount of catalyst relative to the starting material, is another parameter that requires optimization. While higher catalyst loadings can accelerate reactions, they also increase costs and the potential for metal contamination in the final product. The objective is to utilize the lowest effective catalyst loading that ensures an efficient and selective reaction.

Table of Mentioned Compounds

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,3,4 Trifluorobenzoate

Influence of Tri-Fluorine Substitution Pattern on Aromatic Reactivity

The presence and positioning of the three fluorine atoms on the benzene (B151609) ring are critical in determining the aromatic system's reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the benzene ring towards electrophilic attack by reducing the electron density of the aromatic system.

Conversely, the fluorine atoms exert a positive mesomeric effect (+M effect) due to their lone pairs of electrons, which can be delocalized into the ring. However, for fluorine, the inductive effect is generally considered to dominate over the mesomeric effect in influencing reactivity. The cumulative -I effect of three fluorine atoms makes the aromatic ring of Ethyl 2,3,4-trifluorobenzoate significantly electron-deficient. This pronounced electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution Pathways

Due to the strong deactivating effect of the three fluorine atoms and the electron-withdrawing carboxyl group, this compound is highly resistant to electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which typically proceed readily with electron-rich aromatic compounds, require harsh reaction conditions with this substrate and often result in low yields or no reaction at all. The electron-deficient nature of the ring makes it a poor nucleophile, which is a prerequisite for attack by an electrophile.

Nucleophilic Reactions at the Ester and Aromatic Centers

This compound is susceptible to nucleophilic attack at two primary sites: the carbonyl carbon of the ester group and the electron-deficient aromatic ring.

Reactions at the Ester Group:

Hydrolysis: The ester can be hydrolyzed to 2,3,4-trifluorobenzoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base. Under basic conditions, the reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group for a different alkoxy group.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding 2,3,4-trifluorobenzamide.

Reactions at the Aromatic Ring:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring facilitates the substitution of one or more fluorine atoms by strong nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing fluorine atoms. Common nucleophiles for this reaction include amines, alkoxides, and thiolates. The regioselectivity of the substitution is influenced by the activating effect of the fluorine atoms and the directing effect of the ester group.

Oxidation and Reduction Transformations

The reactivity of this compound towards oxidation and reduction is primarily centered on the ester functionality.

Reduction: The ester group can be readily reduced to a primary alcohol, (2,3,4-trifluorophenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.

Oxidation: The aromatic ring, being highly fluorinated, is generally resistant to oxidation under standard conditions. The ester group is also at a high oxidation state and is not easily oxidized further.

Chemo- and Regioselectivity in Reactions Involving the Benzoate (B1203000) Ester

Chemoselectivity in reactions with this compound involves differentiating between the reactivity of the ester group and the aromatic ring. For instance, when using a reagent that is both a strong nucleophile and a reducing agent, careful control of reaction conditions is necessary to achieve selective reaction at one site.

Regioselectivity is a key consideration in nucleophilic aromatic substitution reactions. The positions for nucleophilic attack on the aromatic ring are governed by the combined electronic effects of the fluorine atoms and the ester group. The fluorine atoms strongly activate the positions ortho and para to them for nucleophilic attack. The ester group, being a meta-director for electrophilic substitution, also influences the electron distribution. In the case of this compound, nucleophilic attack is generally favored at the positions activated by the fluorine atoms, with the precise location being a subject of detailed mechanistic studies.

Catalytic Reaction Pathways and Mechanistic Elucidation

Catalysis can play a significant role in mediating reactions involving this compound.

Esterification/Transesterification: As mentioned, acid or base catalysis is typically used for the formation and transesterification of the ester.

Cross-Coupling Reactions: While challenging due to the electron-deficient nature of the ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds at the aromatic ring. These reactions would likely require specialized catalytic systems and reaction conditions to overcome the high activation barrier. Mechanistic elucidation for such reactions would involve studying the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, with a focus on how the fluorine substituents influence each step.

Below is a table summarizing some of the key reactions of this compound:

| Reaction Type | Reagent(s) | Product(s) | Reactive Site |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 2,3,4-Trifluorobenzoic acid, Ethanol | Ester Carbonyl |

| Reduction | LiAlH₄ | (2,3,4-Trifluorophenyl)methanol | Ester Carbonyl |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., R₂NH, RS⁻) | Substituted trifluorobenzoate derivative | Aromatic Ring |

Derivatization and Advanced Synthetic Applications of Ethyl 2,3,4 Trifluorobenzoate

Utility as a Building Block in Complex Molecular Architectures

The trifluorinated benzene (B151609) ring of ethyl 2,3,4-trifluorobenzoate serves as a key scaffold for the construction of elaborate molecular structures. The fluorine atoms significantly influence the reactivity of the aromatic ring, making it a valuable synthon for introducing fluorinated motifs into larger molecules. This is of particular importance in the development of pharmaceuticals and agrochemicals, where the presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. chemimpex.com

One of the most significant applications of polyfluorinated aromatic compounds, and by extension, this compound, is in the synthesis of quinolone antibiotics. google.comgoogle.com These antibacterial agents are characterized by a 4-quinolone ring system, and the introduction of fluorine atoms at specific positions has been shown to dramatically improve their efficacy. scholaris.ca For instance, the synthesis of potent fluoroquinolones like ofloxacin (B1677185) and pazufloxacin (B1662166) often involves precursors derived from polyfluorinated benzoic acids. google.comgoogle.com this compound can be envisioned as a starting material for such syntheses, where the fluorine atoms can be selectively displaced or the ester group can be transformed to build the quinolone core.

Another area where this building block shows potential is in the synthesis of rufinamide (B1680269) analogues, a class of antiepileptic drugs. The synthesis of rufinamide involves the formation of a triazole ring, a key heterocyclic moiety. chemicalbook.comresearchgate.net While the traditional synthesis starts from 2,6-difluorobenzyl halides, the structural similarity suggests that this compound could be adapted for the synthesis of novel, polyfluorinated analogues, potentially with altered pharmacological profiles.

The general synthetic strategy involves utilizing the inherent reactivity of the fluorinated ring and the ester functionality to introduce various substituents and build complex heterocyclic systems. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic substitution, while the ester group provides a handle for a variety of chemical transformations.

Functionalization of the Ester Group for Novel Derivatives

The ethyl ester group of this compound is a versatile functional handle that can be readily converted into a range of other functionalities, paving the way for the synthesis of diverse derivatives. These transformations are crucial for building more complex molecules and for modulating the physicochemical properties of the parent compound.

Standard transformations of the ester group include hydrolysis, reduction, and conversion to amides and hydrazides. Each of these derivatives serves as a key intermediate for further synthetic elaborations.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed under acidic or basic conditions to yield 2,3,4-trifluorobenzoic acid. This carboxylic acid is a valuable intermediate in its own right, serving as a precursor for the synthesis of acid chlorides, amides, and other carboxylic acid derivatives. chemicalbook.comasianpubs.orgxieshichem.com

Reduction to Alcohol: The ester group can be reduced to the corresponding primary alcohol, (2,3,4-trifluorophenyl)methanol, using standard reducing agents like lithium aluminum hydride. This alcohol can then be used in etherification reactions or further oxidized to the corresponding aldehyde.

Amide Formation: Reaction of this compound with amines leads to the formation of the corresponding amides. This reaction is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. The reactivity of the ester towards aminolysis can be enhanced by converting it to the more reactive acid chloride. libretexts.orgresearchgate.netorganic-chemistry.orggoogle.com

Hydrazide Synthesis: Treatment of the ester with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazide, 2,3,4-trifluorobenzohydrazide. researchgate.netresearchgate.net Hydrazides are important precursors for the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, through condensation and cyclization reactions. scholaris.caresearchgate.netnih.gov

Table 1: Functionalization of the Ester Group of this compound

| Starting Material | Reagents and Conditions | Product | Product Class |

|---|---|---|---|

| This compound | H₃O⁺ or OH⁻, heat | 2,3,4-Trifluorobenzoic acid | Carboxylic Acid |

| This compound | 1. LiAlH₄, Et₂O; 2. H₃O⁺ | (2,3,4-Trifluorophenyl)methanol | Alcohol |

| This compound | RNH₂, heat | N-Alkyl-2,3,4-trifluorobenzamide | Amide |

| This compound | N₂H₄·H₂O, heat | 2,3,4-Trifluorobenzohydrazide | Hydrazide |

Direct Aromatic Functionalization and Heterocyclic Annulation

The trifluorinated aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the fluorine atoms makes the carbon atoms of the benzene ring electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the direct introduction of various functional groups onto the aromatic core.

The regioselectivity of nucleophilic attack is influenced by the position of the fluorine atoms and the ester group. In general, the positions ortho and para to the activating groups are the most susceptible to substitution. For this compound, the C-4 position is para to the C-2 fluorine and the ester group (if considered as an activating group through resonance), and the C-2 and C-4 positions are ortho/para to the other fluorine atoms, making them likely sites for nucleophilic attack. Studies on related compounds like 2,3,4-trifluoronitrobenzene show that nucleophilic substitution often occurs at the position para to the nitro group. google.com

This SNAr reactivity can be exploited to construct heterocyclic rings fused to the benzene ring. By using bifunctional nucleophiles, it is possible to achieve a substitution followed by an intramolecular cyclization, a process known as heterocyclic annulation. For example, reaction with a nucleophile containing a hydroxyl or amino group at a suitable distance could lead to the formation of benzofurans or indoles, respectively.

The synthesis of quinolone antibiotics, as mentioned earlier, is a prime example of heterocyclic annulation where a nitrogen-containing side chain is introduced via nucleophilic substitution and subsequently cyclizes to form the quinolone core. google.comscholaris.ca Similarly, the formation of other heterocyclic systems, such as benzoxazines, can be envisioned starting from this compound. google.com

Synthesis of Polyfluorinated Aromatic Scaffolds

This compound can serve as a precursor for the synthesis of more complex polyfluorinated aromatic scaffolds, such as polyfluorinated biaryls. These structures are of interest in materials science for applications in liquid crystals and polymers, as well as in medicinal chemistry. google.com

One of the most powerful methods for the formation of C-C bonds between aromatic rings is through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions. While the direct use of fluorinated arenes as coupling partners can be challenging, they can be converted into more reactive derivatives, such as boronic acids or organometallic reagents.

For instance, 2,3,4-trifluorobenzoic acid, obtained from the hydrolysis of the corresponding ethyl ester, can be a starting point for the synthesis of a boronic acid derivative. This derivative can then participate in palladium-catalyzed cross-coupling reactions with other aryl halides or triflates to generate polyfluorinated biaryl compounds. mdpi.comworktribe.comnih.govresearchgate.net

Alternatively, the fluorine atoms on the ring can sometimes be directly involved in oxidative addition to a low-valent metal center, although this is generally less common for C-F bonds compared to C-Cl, C-Br, or C-I bonds.

Comparative Reactivity Studies with Other Fluorinated Benzoate (B1203000) Esters

The reactivity of this compound is significantly influenced by the number and position of the fluorine atoms on the aromatic ring. Comparative studies with other fluorinated benzoate esters provide valuable insights into the electronic and steric effects of fluorine substitution.

Hydrolysis Rates: The rate of hydrolysis of the ester group is a good measure of the electronic effect of the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Therefore, it is expected that the rate of hydrolysis of this compound will be significantly faster than that of non-fluorinated ethyl benzoate. Studies on fluorinated ethyl esters have shown that the hydrolysis rate increases with the number of fluorine atoms.

Table 2: Illustrative Comparison of Relative Hydrolysis Rates

| Compound | Relative Hydrolysis Rate (Illustrative) |

|---|---|

| Ethyl benzoate | 1 |

| Ethyl 4-fluorobenzoate | >1 |

| Ethyl 2,4-difluorobenzoate | >>1 |

| This compound | >>>1 |

This table provides an illustrative trend; actual rate constants would need to be determined experimentally under specific conditions.

Nucleophilic Aromatic Substitution: The reactivity of the aromatic ring towards nucleophilic substitution is also highly dependent on the fluorine substitution pattern. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The ability of the ring to stabilize the resulting negative charge (the Meisenheimer complex) is crucial. Fluorine atoms are effective at stabilizing this intermediate through their inductive electron-withdrawing effect.

When comparing this compound to its isomers, such as ethyl 2,3,5-trifluorobenzoate or ethyl 2,4,5-trifluorobenzoate, differences in reactivity and regioselectivity are expected due to the different positions of the fluorine atoms relative to the ester group and to each other. Furthermore, in comparison to other halogenated benzoate esters (e.g., chloro or bromo derivatives), fluorinated compounds often exhibit unique reactivity. While fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions, in SNAr reactions, the high electronegativity of fluorine strongly activates the ring for nucleophilic attack, often making fluoroarenes more reactive than their chloro or bromo counterparts. worktribe.comcymitquimica.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Ethyl 2,3,4 Trifluorobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl 2,3,4-trifluorobenzoate. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule. For this compound, the spectrum reveals signals corresponding to the ethyl group and the aromatic ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling. The aromatic region shows complex multiplets due to the coupling of the two aromatic protons with each other and with the fluorine atoms.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) offers insights into the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for the carbonyl carbon of the ester group, the two carbons of the ethyl group, and the carbons of the trifluorinated benzene (B151609) ring. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms, and the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provide valuable information for assigning the signals to specific carbon atoms within the ring. For instance, the carbon atoms directly bonded to fluorine will appear as doublets with large coupling constants.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is particularly informative for fluorinated compounds. In the case of this compound, the ¹⁹F NMR spectrum will display three distinct signals for the three non-equivalent fluorine atoms on the benzene ring. The chemical shifts and the coupling patterns (both F-F and F-H couplings) are crucial for confirming the substitution pattern of the fluorine atoms. rsc.org The analysis of these coupling constants helps in unambiguously assigning the fluorine atoms to the 2, 3, and 4 positions.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~4.4 | Quartet | J ≈ 7.1 | -OCH₂CH₃ |

| ¹H | ~1.4 | Triplet | J ≈ 7.1 | -OCH₂CH₃ |

| ¹H | 7.0-7.8 | Multiplet | - | Aromatic-H |

| ¹³C | ~163 | Singlet | - | C=O |

| ¹³C | ~62 | Singlet | - | -OCH₂CH₃ |

| ¹³C | ~14 | Singlet | - | -OCH₂CH₃ |

| ¹³C | 110-155 | Multiplets | - | Aromatic-C |

| ¹⁹F | Specific values | Multiplets | - | Aromatic-F |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The aromatic region in both ¹H and ¹³C NMR will show complex splitting patterns due to F-H and F-C couplings.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman) for Bond Characterization

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and FT-Raman, are powerful for identifying the functional groups and characterizing the chemical bonds within this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides a unique fingerprint of the molecule. Key absorption bands are expected for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-F stretching vibrations of the trifluorinated benzene ring will appear as strong absorptions in the region of 1100-1300 cm⁻¹. Additionally, C-O stretching vibrations of the ester group and C-H stretching and bending vibrations of the ethyl group and the aromatic ring will be present. scholarsresearchlibrary.comnih.gov The exact positions of these bands can be influenced by the electronic effects of the fluorine substituents.

FT-Raman Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring stretching vibrations and the C-C skeletal vibrations. The C=O stretching vibration is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. Analysis of both FT-IR and FT-Raman spectra provides a more complete vibrational profile of the molecule. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| C=O Stretch (Ester) | ~1730 | Present, weaker intensity |

| C-F Stretch | ~1100-1300 | Present |

| Aromatic C=C Stretch | ~1450-1600 | Strong intensity |

| C-O Stretch (Ester) | ~1250 and ~1100 | Present |

| Aliphatic C-H Stretch | ~2850-3000 | Present |

| Aromatic C-H Stretch | ~3000-3100 | Present |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HR-EI-MS, LC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation.

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

HR-EI-MS provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The high-resolution measurement distinguishes it from other compounds with the same nominal mass. The fragmentation pattern observed in the EI-MS spectrum is also highly informative. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. For this specific compound, fragmentation may also involve the loss of fluorine atoms or other parts of the aromatic ring. libretexts.orgmiamioh.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of this compound and for identifying any impurities or byproducts from its synthesis. nih.gov Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used depending on the specific analytical needs.

Interactive Data Table: Expected Mass Spectrometry Data for this compound (C₉H₇F₃O₂)

| Ion | m/z (Nominal) | Description |

| [M]⁺ | 204 | Molecular Ion |

| [M-OCH₂CH₃]⁺ | 159 | Loss of the ethoxy group |

| [M-COOCH₂CH₃]⁺ | 131 | Loss of the ethyl ester group |

Note: The exact m/z values in HR-MS will be more precise and can be used to confirm the elemental formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions within the aromatic ring. The presence of the ester group and the fluorine atoms as substituents on the benzene ring will influence the position and intensity of these absorption maxima (λmax). researchgate.net While not as structurally detailed as NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring reactions involving the aromatic system.

Chromatographic-Spectroscopic Coupling Techniques (e.g., HPLC-UV, GC-MS, LC-MS, UPLC) for Purity and Identity Confirmation

Coupling chromatographic separation techniques with spectroscopic detection provides powerful analytical methods for confirming the purity and identity of this compound.

High-Performance Liquid Chromatography-UV (HPLC-UV)

HPLC is a widely used technique for separating components of a mixture. americanlaboratory.com When coupled with a UV detector, it allows for the quantification of this compound and the detection of any impurities that absorb UV light. americanlaboratory.com The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to determine its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. epa.govepa.gov this compound can be analyzed by GC-MS, where it is first separated from other components in the gas phase and then detected by a mass spectrometer. rsc.org The resulting mass spectrum provides a definitive identification of the compound. rsc.org This technique is excellent for purity assessment and for identifying trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

As mentioned earlier, LC-MS is a versatile tool for purity and identity confirmation. nih.gov UPLC, a more recent development, utilizes smaller particle sizes in the stationary phase to achieve higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. Coupling UPLC with a mass spectrometer (UPLC-MS) offers a very powerful platform for the detailed analysis of this compound and its derivatives.

Computational Chemistry Approaches for Understanding Ethyl 2,3,4 Trifluorobenzoate

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for investigating the electronic structure of molecules. DFT, in particular, has become a widely used method due to its favorable balance of accuracy and computational cost, especially for medium-sized molecules. mdpi.com These methods calculate the ground-state electronic energy and density, from which numerous other properties can be derived. wikipedia.org For Ethyl 2,3,4-trifluorobenzoate, DFT calculations can elucidate how the electron-withdrawing trifluorophenyl group and the ethyl ester moiety collectively influence the molecule's stability and reactivity.

The presence of three highly electronegative fluorine atoms at the 2, 3, and 4 positions of the benzene (B151609) ring significantly impacts the electronic properties. This substitution pattern is known to affect molecular geometries, atomic charges, and vibrational frequencies. nih.gov DFT studies on similarly structured molecules, like 2,3,4-trifluorobenzonitrile, have shown that fluorination alters the charge distribution across the aromatic ring, which is crucial for understanding the molecule's interaction with other reagents. nih.govresearchgate.net The calculations can predict bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional picture of the molecule's lowest energy conformation.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. uni-muenchen.de The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net In this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted ethyl benzoate (B1203000). The precise energy gap is a key determinant of its reactivity profile. For instance, in related compounds, a smaller energy gap has been correlated with increased reactivity. nih.gov

Below is a table illustrating typical global reactivity descriptors that can be derived from HOMO and LUMO energies, as calculated by DFT methods for various organic molecules.

| Parameter | Formula | Description | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. | Indicates the susceptibility of a molecule to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. | Indicates the susceptibility of a molecule to reduction. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance of a molecule to change its electron configuration. | Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating polarizability. | Soft molecules are generally more reactive than hard molecules. researchgate.net |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | The ability of a molecule to attract electrons. | A fundamental property governing chemical bonding and reactivity. nih.gov |

This table presents theoretical descriptors derived from HOMO-LUMO energies used in computational studies.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. libretexts.org Different colors are used to represent the potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent regions of near-zero or intermediate potential. researchgate.net

For this compound, an MEP analysis would likely reveal a significant negative potential around the carbonyl oxygen of the ester group due to the presence of lone pairs, making it a primary site for electrophilic attack or hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the ethyl group and potentially the regions near the electron-withdrawing fluorine atoms would exhibit positive potential, indicating sites for nucleophilic attack. The MEP map provides a visual guide to how the molecule will interact with other charged or polar species. uni-muenchen.de

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the chemist's Lewis structure picture. nih.gov A key feature of NBO analysis is its ability to quantify electron delocalization through second-order perturbation theory, which evaluates the energetic stabilization resulting from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

In this compound, NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs of the ester group into the antibonding orbitals of the aromatic ring and carbonyl group. It would also detail the strong inductive effects (electron-withdrawing) of the C-F bonds. A study on related trifluorobenzonitriles demonstrated the utility of NBO in analyzing the effects of fluorination on the electronic structure of the benzene ring. nih.govresearchgate.net The analysis provides insights into hyperconjugative and conjugative interactions, which are crucial for understanding the molecule's stability and reactivity. These interactions are quantified as stabilization energies (E(2)), with higher values indicating stronger electron delocalization.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations can be employed to explore its conformational landscape. The rotation around the C-O single bond of the ester group and the flexibility of the ethyl chain can be analyzed to determine the most stable conformations and the energy barriers between them. Furthermore, when simulated in a solvent, MD can reveal the nature of intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and solvent molecules, and other van der Waals forces. In the context of drug design, MD simulations are crucial for understanding how a ligand binds to a protein, revealing key interactions and the dynamic stability of the complex. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry, particularly using DFT, is instrumental in modeling chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and predicting its rate.

For this compound, this approach can be used to model various reactions it undergoes, such as nucleophilic aromatic substitution, hydrolysis of the ester, or reduction of the carbonyl group. For example, modeling the hydrolysis of the ester would involve calculating the energy profile for the approach of a hydroxide (B78521) ion or water molecule, the formation of a tetrahedral intermediate, and the final departure of the ethoxide group. Characterizing the transition state for the rate-determining step allows for a quantitative understanding of the reaction kinetics.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable for derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In a 3D-QSAR study, descriptors derived from the three-dimensional structures of molecules, such as steric and electrostatic fields (as in CoMFA), are correlated with activity. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (for bioactive derivatives)

In a typical molecular docking study, researchers would computationally place a bioactive derivative of this compound into the binding site of a target protein of interest. The goal would be to predict the preferred orientation of the ligand within the binding site and to estimate the strength of the interaction, often expressed as a docking score or binding energy. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the protein.

For instance, if a hypothetical bioactive derivative were to be docked into a kinase, the 2,3,4-trifluorophenyl moiety would likely be analyzed for its interactions within the ATP-binding pocket. The fluorine atoms could potentially form favorable interactions with the protein backbone or specific side chains.

However, without specific published research, it is not possible to provide detailed research findings or a data table on the ligand-target interactions for bioactive derivatives of this compound.

Research Applications of Ethyl 2,3,4 Trifluorobenzoate in Advanced Chemical Fields

Intermediate in Pharmaceutical and Medicinal Chemistry Research

The fluorinated structure of Ethyl 2,3,4-trifluorobenzoate makes it a valuable precursor in the synthesis of pharmacologically active molecules. ontosight.ai Fluorine-containing compounds represent a significant portion of commercialized pharmaceuticals, and the strategic introduction of fluorine can greatly enhance a drug's properties. wikipedia.orgnih.gov

This compound serves as a key starting material or intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). beilstein-journals.org Its chemical structure can be modified through a variety of reactions to build more complex molecular architectures. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, 2,3,4-trifluorobenzoic acid, which can then be coupled with amines to form amides—a common linkage in many pharmaceutical compounds.

Furthermore, the trifluorinated phenyl ring can undergo nucleophilic aromatic substitution, where one or more fluorine atoms are replaced by other functional groups, allowing for the construction of diverse molecular scaffolds. This versatility makes it a building block for creating libraries of compounds for drug discovery programs. beilstein-journals.org For example, similar fluorinated benzoates are used in the synthesis of quinazolinone derivatives, which are important heterocyclic compounds in medicinal chemistry. nih.govresearchgate.net The synthesis often involves reacting the fluorinated precursor with other reagents to construct the final heterocyclic system. nih.gov

The development of enzyme inhibitors, particularly kinase inhibitors, is a major focus in modern drug discovery for diseases like cancer. nih.goved.ac.uk Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases. ed.ac.uk this compound is a valuable scaffold for designing such inhibitors.

The trifluorophenyl group can be incorporated into a molecule designed to fit into the ATP-binding site of a target kinase. researchgate.net The fluorine atoms can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site, thereby increasing the inhibitor's binding affinity and selectivity. researchgate.net For example, in the design of inhibitors for enzymes like Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3beta (GSK3β), fluorophenyl groups are often part of the final molecular structure. nih.gov Research has also shown that trifluoromethyl-containing butanoic acids can act as selective inhibitors of carboxylesterase (CES), another important class of enzymes. researchgate.net

Table 1: Examples of Enzyme Inhibitor Classes Utilizing Fluorinated Scaffolds

| Inhibitor Class | Target Enzyme(s) | Role of Fluorinated Moiety |

| Pyrazole (B372694) Derivatives | EGFR Tyrosine Kinase | The benzothiazole (B30560) ring and pyrazole moiety interact with hydrophobic subsites of the enzyme's active site. researchgate.net |

| Tetrahydrobenzo[d]thiazole Derivatives | CK2, GSK3β | The fluorophenyl group is incorporated to enhance binding to the kinase active site. nih.gov |

| 2-Arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids | Carboxylesterase (CES) | The trifluoromethyl group contributes to selective inhibition of CES over other related enzymes. researchgate.net |

Derivatives of this compound are being investigated for their potential as antimicrobial agents. The presence of fluorine atoms can enhance the ability of a compound to penetrate bacterial cell membranes and interact with intracellular targets. ontosight.ai Research has demonstrated that various benzoic acid derivatives and other molecules containing trifluoromethyl groups possess significant activity against a range of pathogens, including drug-resistant bacteria. ontosight.ainih.govnih.gov

For instance, pyrazole derivatives synthesized from trifluoromethyl-substituted precursors have shown potent growth inhibition of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.govmdpi.com These compounds have demonstrated low minimum inhibitory concentrations (MICs) and an ability to inhibit and eradicate biofilms. nih.govmdpi.com Similarly, thiazolidinone derivatives incorporating a trifluorophenyl group have exhibited excellent antibacterial activity against microorganisms like Escherichia coli. jetir.org

Table 2: Antimicrobial Activity of Related Trifluoromethyl-Substituted Compounds

| Compound Class | Target Organism(s) | Reported MIC (μg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazoles | Staphylococcus aureus strains | 1.56 - 3.12 | nih.gov |

| 4-Pyrazolobenzoic acid derivatives | S. aureus, E. faecalis | As low as 0.78 | nih.govmdpi.com |

| 3-Ethyl-2-(2,4,5-trifluoro-phenylimino)-thiazolidin-4-one derivatives | Escherichia coli, Serratia marcescens | "Excellent activity" reported | jetir.org |

| 4-Fluoro-3-trifluoromethyl substituted anilines | S. aureus, B. subtilis | As low as 3.12 | mdpi.com |

The introduction of fluorine atoms into a drug molecule, a strategy known as fluorination, is a well-established method for fine-tuning its pharmacological profile. nih.gov The use of this compound as a synthetic building block leverages the unique properties of fluorine to enhance the parent molecule's efficacy. wikipedia.org

Key benefits of introducing fluorine include:

Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. wikipedia.org This can prolong the drug's half-life, allowing for less frequent dosing. wikipedia.org

Enhanced Lipophilicity : Fluorine can increase a molecule's ability to dissolve in fats and cross biological membranes, such as the blood-brain barrier or bacterial cell walls. wikipedia.orgontosight.ai This improved penetration can lead to greater bioavailability and interaction with biological targets.

Improved Binding Affinity : Fluorine atoms can alter the electronic properties of a molecule, influencing how it binds to target receptors or enzymes. ontosight.ai This can lead to more potent and selective drug action.

Applications in Agrochemical Research and Development

The same properties that make fluorinated compounds valuable in pharmaceuticals also apply to the development of modern agrochemicals. ontosight.ainih.gov this compound and related compounds serve as intermediates in the synthesis of new, more effective crop protection agents. ontosight.aichemimpex.com

Fluorinated building blocks are crucial in the synthesis of a wide range of herbicides and insecticides. semanticscholar.org The trifluorinated phenyl ring from this compound can be incorporated into the final structure of a pesticide to enhance its potency and selectivity.

For example, various patented processes describe the synthesis of herbicides where a fluorinated benzene (B151609) derivative is a key intermediate. google.is The synthesis of pyraflufen-ethyl, a proherbicide used to control broad-leaved weeds, involves a fluorinated phenoxy intermediate. nih.gov Similarly, the synthesis of novel 1,2,4-triazole (B32235) derivatives with insecticidal activity often incorporates trifluoroacetyl or trifluoromethylphenyl moieties to enhance biological effect. researchgate.net The development of these agrochemicals frequently involves multi-step synthetic routes where intermediates like fluorinated benzoic acids or their esters are essential. google.isnih.govresearchgate.net

Table 3: Examples of Agrochemicals Synthesized from Fluorinated Precursors

| Agrochemical Type | Example Compound Class | Precursor Type |

| Herbicide | Pyrazole derivatives (e.g., Pyraflufen-ethyl) | Fluorinated phenoxy intermediates. nih.gov |

| Herbicide | 1,2,4-Triazole derivatives | Diazotized fluoro-substituted anilines. google.is |

| Insecticide | Flupyrimin derivatives | Arylpyrazole core with fluorine substitutions. researchgate.net |

| Insecticide | Oxopropylthiourea derivatives | Fluoro-substituted quinoline (B57606) carboxylic acids. nih.gov |

Enhancement of Metabolic Stability and Bioavailability in Agrochemicals

The strategic incorporation of fluorine into the molecular framework of agrochemicals is a well-established method for enhancing their efficacy and persistence. The presence of fluorine atoms can significantly alter the pharmacokinetic properties of a molecule, leading to improved metabolic stability and bioavailability. researchgate.net this compound serves as a key building block in the synthesis of such advanced agrochemicals, where the trifluorinated phenyl group is a critical component.

The introduction of fluorine atoms into a bioactive molecule can block sites susceptible to metabolic degradation by cytochrome P450 enzymes. acs.org This is often referred to as "metabolic switching" or "metabolic blocking." For instance, the carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less prone to enzymatic cleavage. By replacing hydrogen atoms with fluorine atoms on the aromatic ring, as in the 2,3,4-trifluorobenzoyl moiety, the metabolic deactivation of the agrochemical is hindered, leading to a longer half-life in the target organism and the environment. researchgate.netacs.org

Furthermore, the high electronegativity of fluorine can influence the electronic properties of the entire molecule, which in turn affects its binding affinity to target enzymes or receptors. researchgate.net This can lead to enhanced biological activity. The lipophilicity of a molecule is another crucial factor for its bioavailability, as it governs the molecule's ability to pass through biological membranes. The introduction of fluorine can modulate lipophilicity, which can be fine-tuned by the number and position of fluorine atoms to achieve optimal transport and distribution of the agrochemical within the plant or pest. numberanalytics.com

Recent studies have highlighted the superior metabolic stability of heteroaromatic fluorine motifs compared to benzylic fluorine. researchgate.net While this compound provides an aromatic fluorine arrangement, the principles of enhanced stability through fluorination remain the same. The use of fluorinated building blocks like this compound allows for the rational design of next-generation agrochemicals with improved performance and a more favorable environmental profile. numberanalytics.comresearchgate.net

Table 1: Impact of Fluorination on Agrochemical Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Blocking of metabolic sites by strong C-F bonds. acs.org |

| Bioavailability | Modulated | Alteration of lipophilicity for improved membrane transport. numberanalytics.com |

| Binding Affinity | Enhanced | Modification of molecular electronics and conformation. researchgate.net |

| Biological Activity | Potentially Increased | Improved transport and increased resistance to metabolic inactivation. researchgate.net |

Contributions to Fluorinated Polymer and Materials Science

This compound is a valuable monomer and precursor in the synthesis of high-performance fluorinated polymers and advanced materials. The incorporation of the trifluorinated benzene ring into a polymer backbone imparts a unique combination of properties, including exceptional thermal stability, chemical inertness, and specific dielectric characteristics. tdx.catnih.gov

Fluorinated polymers are known for their low surface energy, which translates to materials with excellent water and oil repellency. researchgate.netresearchgate.net When this compound is used to create polymers, such as polyesters or polyamides, the resulting materials are expected to exhibit these desirable surface properties. The strong carbon-fluorine bonds contribute to high thermal stability, allowing these polymers to be used in demanding applications where they are exposed to high temperatures. nih.gov

The synthesis of fluorinated polyesters can be achieved through the polymerization of fluorinated diols with standard diacids. tdx.cat Alternatively, fluorinated diacids or their ester derivatives, for which this compound could be a precursor, can be polymerized with non-fluorinated diols. The resulting polymers often exhibit a high glass transition temperature (Tg) and can be difficult to process due to their rigid aromatic structures. tdx.cat However, these properties are also desirable for applications requiring dimensional stability at elevated temperatures.

In materials science, the introduction of fluorinated moieties can significantly impact the dielectric properties of a material. Fluorinated polymers often have low dielectric constants and low dielectric loss, making them suitable for applications in electronics, such as insulating layers in microelectronic devices and for high-frequency applications. tdx.cat The trifluorinated aromatic structure of this compound makes it an attractive building block for creating polymers with tailored electronic properties for advanced materials. pageplace.de

Table 2: Expected Properties of Polymers Derived from this compound

| Property | Expected Characteristic | Underlying Reason |

|---|---|---|

| Thermal Stability | High | Strong C-F bonds in the trifluorinated aromatic ring. nih.gov |

| Chemical Resistance | Excellent | Inertness of the fluorinated polymer backbone. nih.gov |

| Surface Energy | Low | Presence of fluorine atoms leading to hydrophobicity and oleophobicity. researchgate.net |

| Dielectric Constant | Low | High electronegativity and low polarizability of fluorine. tdx.cat |

| Solubility | Low in common solvents | Rigidity of the aromatic and fluorinated polymer structure. tdx.cat |

Role in Ligand Synthesis for Catalysis

This compound is a key intermediate in the synthesis of specialized ligands for transition-metal catalysis. The electronic properties of a ligand play a crucial role in determining the activity and selectivity of a metal catalyst, and the introduction of fluorine atoms onto the ligand framework provides a powerful tool for tuning these properties. nih.govmanchester.ac.uk

A common strategy in ligand design is the synthesis of arylphosphines. sioc-journal.cn this compound can serve as a starting material for the preparation of 2,3,4-trifluorophenyl-substituted phosphine (B1218219) ligands. For example, the ester group can be reduced to an alcohol, which can then be converted to a halide or triflate. This derivative can then undergo a coupling reaction with a phosphine source, or a Grignard or lithiation reaction followed by quenching with a chlorophosphine to yield the desired fluorinated phosphine ligand. nih.gov

The highly electronegative fluorine atoms on the aromatic ring of the ligand withdraw electron density from the phosphorus atom. This electronic effect makes the resulting phosphine ligand a poorer electron donor compared to its non-fluorinated counterpart. manchester.ac.uk In a catalytic cycle, this can influence the stability of various intermediates and the rates of key steps such as oxidative addition and reductive elimination. For certain catalytic transformations, the use of such electron-deficient ligands can lead to significant improvements in catalytic performance. snnu.edu.cn

Furthermore, fluorinated ligands can enhance the solubility of metal complexes in non-traditional solvents like supercritical CO2 and fluorous solvents, enabling biphasic catalysis which facilitates catalyst recovery and product purification. nih.gov The synthesis of rhodium complexes with weakly binding, highly fluorinated benzene ligands has been shown to be effective in promoting challenging catalytic transformations. nih.gov While not a direct ligand itself, this compound provides access to the fluorinated aromatic moieties that are central to the function of these advanced catalytic systems.

常见问题

Basic: What spectroscopic techniques are essential for characterizing Ethyl 2,3,4-trifluorobenzoate, and how are they applied?

To confirm the structure and purity of this compound, researchers should employ:

- 1H-NMR and 19F-NMR : For identifying proton environments and fluorine substitution patterns. For example, aromatic protons in similar trifluorobenzoate derivatives appear at δ 7.14–7.81 ppm, while fluorine substituents influence splitting patterns .

- FTIR Spectroscopy : To detect ester carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹) .

- Mass Spectrometry (MS) : To verify molecular weight (theoretical: 204.15 g/mol for Ethyl 2,4,5-trifluorobenzoate) via molecular ion peaks and fragmentation patterns .

Basic: How is the purity of this compound validated in synthetic workflows?

Purity assessment requires:

- Elemental Analysis : Compare experimental vs. calculated C/H/N/F/O percentages (e.g., deviations ≤0.3% indicate high purity, as seen in related trifluorobenzoate derivatives) .

- Melting Point Determination : Sharp melting ranges (e.g., 168–170°C for analogous compounds) confirm crystalline consistency .

- Chromatography (HPLC/GC) : Retention time consistency under optimized mobile-phase conditions (e.g., ethyl acetate/hexane mixtures) .

Advanced: What synthetic strategies improve the yield of this compound in esterification reactions?

Key factors include:

- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) or coupling reagents (DCC/DMAP) enhance esterification efficiency. Yields >80% are achievable, as demonstrated in dibenzothiepine syntheses .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .

- Stoichiometric Control : Excess ethanol drives equilibrium toward ester formation, but fluorinated byproducts (e.g., trifluoroacetic acid) must be quenched promptly .

Advanced: How do fluorination patterns influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the benzene ring toward NAS but directs nucleophiles to specific positions. For example, meta-fluorine substituents may deactivate para positions, altering regioselectivity .

- Steric Hindrance : 2,3,4-Trifluoro substitution creates steric constraints, favoring reactions at the less hindered 5-position. Comparative studies with 2,4,5-trifluoro isomers highlight these differences .

Advanced: Can computational methods predict regioselectivity in reactions involving this compound?

Yes. Density Functional Theory (DFT) calculations:

- Charge Distribution Analysis : Identifies electrophilic/nucleophilic sites on the aromatic ring. For example, Mulliken charges reveal enhanced positive charge at fluorine-adjacent carbons .

- Transition-State Modeling : Predicts activation energies for competing reaction pathways, aiding in rational design of derivatives .

Advanced: What challenges arise when scaling up this compound synthesis from lab to pilot plant?

- Purification Complexity : Fluorinated byproducts (e.g., unreacted 2,3,4-trifluorobenzoic acid) require rigorous column chromatography or distillation .

- Safety Protocols : Fluorinated compounds may release HF under harsh conditions; inert atmospheres and corrosion-resistant reactors are critical .

- Solvent Recovery : Ethyl acetate/hexane mixtures used in recrystallization must be recycled to reduce costs .

Basic: What storage conditions preserve the stability of this compound?

- Temperature : Store at 2–8°C in amber vials to prevent thermal decomposition.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis.

- Inert Atmosphere : Argon or nitrogen blankets minimize oxidation .

Advanced: How do fluorine substituents affect this compound’s performance in metal-catalyzed cross-coupling?

- Electronic Modulation : Fluorine increases the electrophilicity of the aryl ring, facilitating oxidative addition in Suzuki-Miyaura couplings.

- Chelation Effects : Fluorine atoms may coordinate to palladium, altering catalytic cycle efficiency. Comparative studies with non-fluorinated analogs show slower kinetics but higher selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。